molecular formula C11H6ClN3O3 B8794191 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-

3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-

Cat. No.: B8794191
M. Wt: 263.63 g/mol
InChI Key: QEYAMZRQGHAJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered attention for its potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxyquinoline-3-carbonitrile
  • 8-Methoxy-6-nitroquinoline-3-carbonitrile
  • 4-Chloro-8-methoxyquinoline-3-carbonitrile

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

4-chloro-8-methoxy-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O3/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3

InChI Key

QEYAMZRQGHAJKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4 g (16 mmol) of 8-Methoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 6.66 g (32 mmol) of phosphorous pentachloride, and 15 ml of phosphorous oxychloride was refluxed for 2.5 hours. The mixture was diluted with hexane and the solid was collected. The solid was dissolved in 500 ml of ethyl acetate and washed with cold diluted sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel. The solvent was removed giving 2.05 g of tan solid: mass spectrum (electrospray, m/e) M+H 263.7.
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Synthesis routes and methods II

Procedure details

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